molecular formula C16H23ClN2O3S B2407136 3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide CAS No. 2380172-88-1

3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide

Cat. No.: B2407136
CAS No.: 2380172-88-1
M. Wt: 358.88
InChI Key: XOCTYNCIDPHFCV-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chloro group, a methyl group, a morpholine ring, and a cyclobutyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a suitable aromatic compound to introduce the sulfonamide group.

    Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are carried out to introduce the chloro and methyl substituents on the aromatic ring.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the aromatic ring is replaced by the morpholine moiety.

    Cyclobutyl Group Introduction: The final step involves the attachment of the cyclobutyl group through a series of reactions, such as alkylation or cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.

    Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiols, or amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes in microorganisms or cancer cells, leading to their death or reduced proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide
  • 3-Chloro-2-methyl-N-[(1-piperidin-4-ylcyclobutyl)methyl]benzenesulfonamide
  • 3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclopropyl)methyl]benzenesulfonamide

Uniqueness

3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the morpholine ring and the cyclobutyl group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

3-chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3S/c1-13-14(17)4-2-5-15(13)23(20,21)18-12-16(6-3-7-16)19-8-10-22-11-9-19/h2,4-5,18H,3,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCTYNCIDPHFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2(CCC2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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